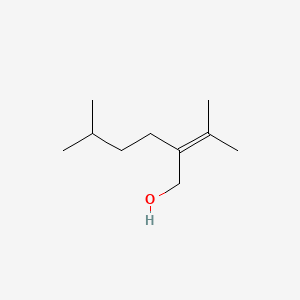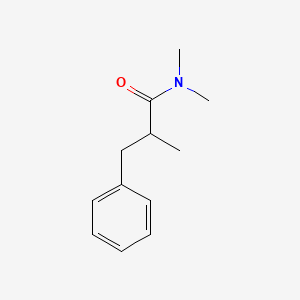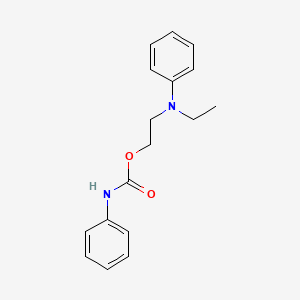
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is an organic compound with the molecular formula C10H18O. It is a derivative of lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. typically involves the hydrogenation of lavandulol. The reaction is carried out under mild conditions using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
[ \text{Lavandulol} + H_2 \rightarrow \text{4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv.} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation processes. The reaction is conducted in high-pressure reactors with continuous hydrogen supply. The catalyst is often supported on a solid matrix to facilitate easy separation and reuse. The reaction conditions are optimized to achieve high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lavandulol: The parent compound, known for its aromatic properties.
Geraniol: Another monoterpenoid alcohol with similar applications in perfumery and flavoring.
Linalool: A structurally related compound with widespread use in fragrances and cosmetics.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-(1-methylethylidene)-, dihydro deriv. is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications can enhance its stability, reactivity, and biological activity compared to its parent compound and other similar compounds.
Eigenschaften
CAS-Nummer |
62288-68-0 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h8,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
SDKONKRTCOVRFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)


![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)




![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)



